

# An In-depth Technical Guide to Fibrinogen-Binding Peptide TFA (EHIPA)

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## Compound of Interest

Compound Name: Fibrinogen-Binding Peptide TFA

Cat. No.: B12391363

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## Abstract

This technical guide provides a comprehensive overview of the **Fibrinogen-Binding Peptide TFA**, a synthetic pentapeptide with the sequence H-Glu-His-Ile-Pro-Ala-OH (EHIPA). Developed based on the anticomplementarity hypothesis, this peptide is designed to mimic the vitronectin binding site on the platelet fibrinogen receptor, glycoprotein IIb/IIIa. It exerts its biological effects by binding directly to fibrinogen, thereby inhibiting platelet aggregation and adhesion to both fibrinogen and vitronectin. This document details the peptide's biochemical properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in a structured format for ease of reference. The information herein is intended to support researchers and professionals in the fields of hematology, thrombosis, and drug development in understanding and utilizing this peptide for further scientific investigation.

## Introduction

Fibrinogen-Binding Peptide, frequently supplied as a trifluoroacetate (TFA) salt, is a synthetic peptide with the amino acid sequence H-Glu-His-Ile-Pro-Ala-OH (EHIPA). The TFA counterion is a residual component from the reversed-phase high-performance liquid chromatography (HPLC) purification process commonly used in peptide synthesis. This peptide was rationally designed as a mimic of the vitronectin binding site on the platelet fibrinogen receptor, the glycoprotein IIb/IIIa complex.<sup>[1]</sup> Unlike other antiplatelet peptides that target the fibrinogen receptor directly, EHIPA's unique mechanism involves binding to fibrinogen itself. This

interaction effectively blocks the binding of fibrinogen to platelets, thereby inhibiting platelet aggregation and adhesion to adhesive proteins like fibrinogen and vitronectin.[1]

## Biochemical Properties and Quantitative Data

The following table summarizes the key biochemical properties of the Fibrinogen-Binding Peptide.

Property	Value	Reference
Amino Acid Sequence	H-Glu-His-Ile-Pro-Ala-OH	[1]
Molecular Formula	C <sub>25</sub> H <sub>39</sub> N <sub>7</sub> O <sub>8</sub>	N/A
Molecular Weight	565.62 g/mol	N/A
Form	Lyophilized Powder	N/A
Purity (by HPLC)	Typically >95% or >98%	N/A

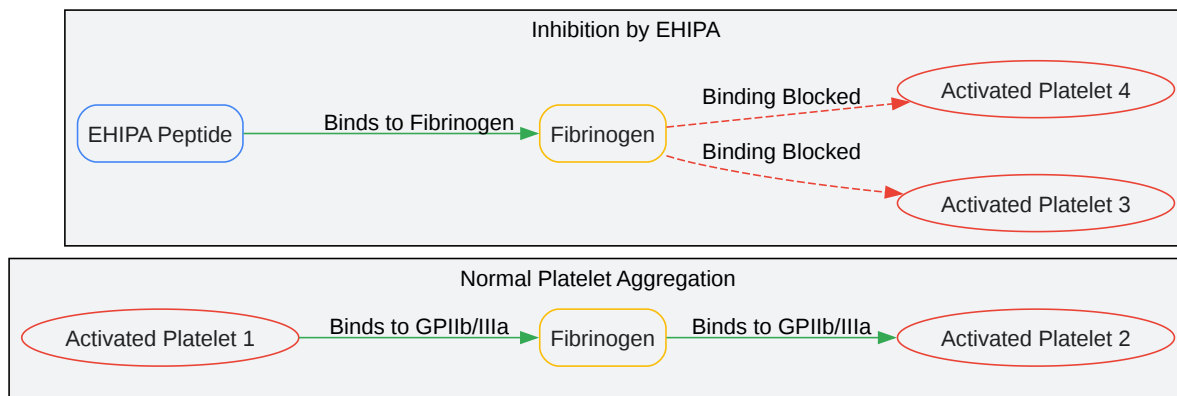
## Biological Activity

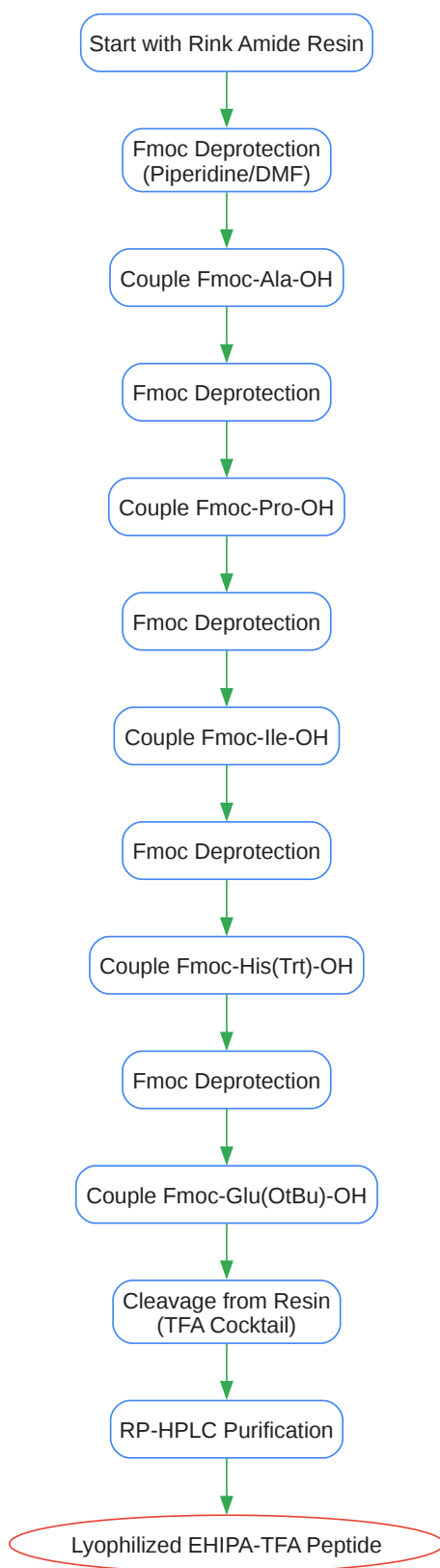
The primary biological activities of EHIPA are the inhibition of platelet aggregation and adhesion. The following table presents the available quantitative data on these activities.

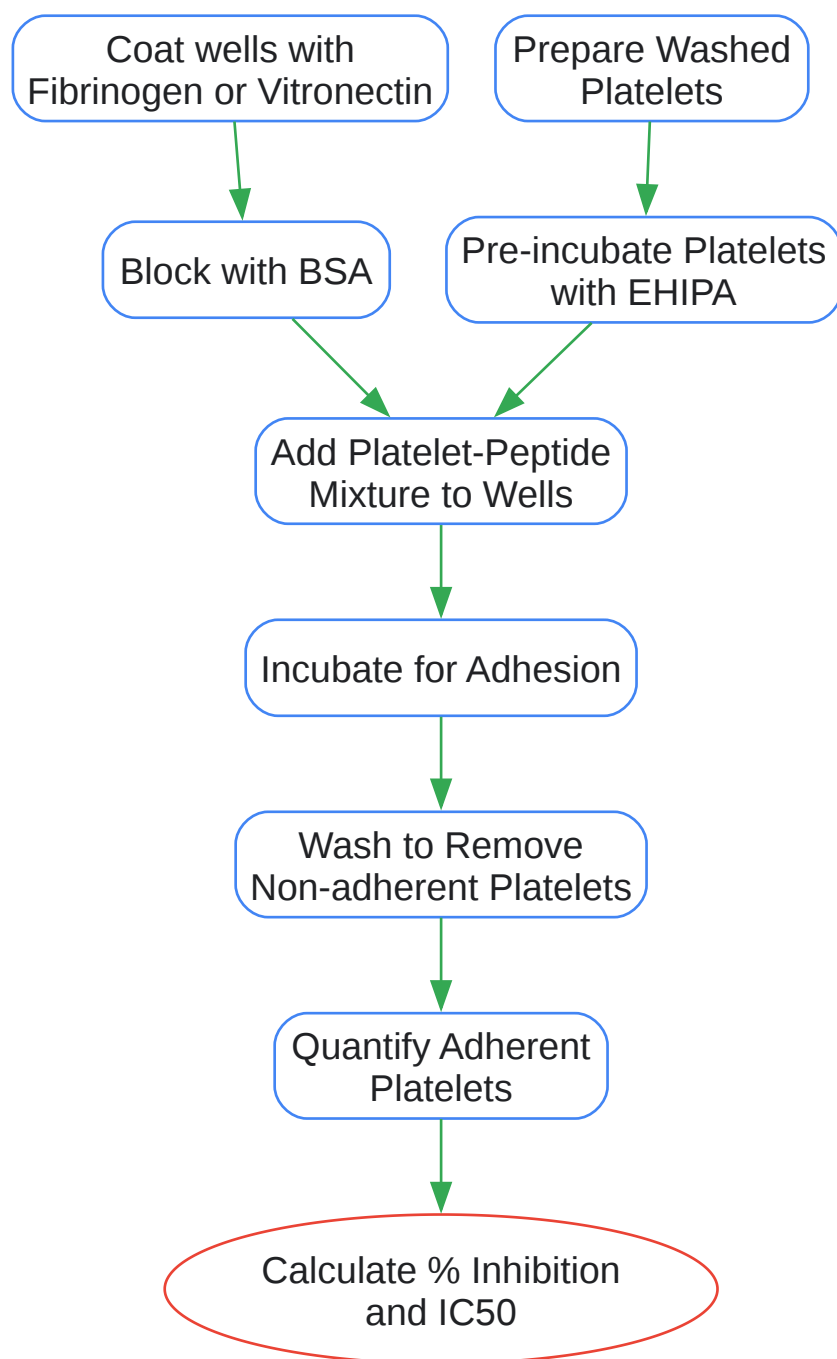
Biological Activity	IC <sub>50</sub> Value	Experimental Conditions	Reference
Inhibition of ADP-induced Platelet Aggregation	~3 mM	Human platelet-rich plasma, stimulated with 10 µM ADP	[1]
Inhibition of Platelet Adhesion to Fibrinogen	~2.5 mM	Human platelets on fibrinogen-coated surfaces	[1]
Inhibition of Platelet Adhesion to Vitronectin	~2.5 mM	Human platelets on vitronectin-coated surfaces	[1]

## Mechanism of Action

The Fibrinogen-Binding Peptide EHIPA functions as an antagonist of platelet aggregation and adhesion through a distinct mechanism of action. Instead of binding to the platelet receptor GPIIb/IIIa, EHIPA binds directly to fibrinogen. This binding event is thought to induce a conformational change in the fibrinogen molecule or sterically hinder its interaction with the GPIIb/IIIa receptor on activated platelets. By preventing the fibrinogen-platelet interaction, the peptide effectively blocks the final common pathway of platelet aggregation, where fibrinogen bridges adjacent platelets. Furthermore, its ability to inhibit platelet adhesion to vitronectin suggests a broader inhibitory effect on platelet interactions with the extracellular matrix.







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## References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]
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